molecular formula C15H15BrN2O3 B2361384 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097866-24-3

1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2361384
CAS No.: 2097866-24-3
M. Wt: 351.2
InChI Key: IIGUJAIQNDHJLJ-UHFFFAOYSA-N
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Description

1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines a bromobenzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles replace the bromine with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzoyl group and azetidine ring contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[[1-(3-bromobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c16-12-3-1-2-11(6-12)15(21)17-7-10(8-17)9-18-13(19)4-5-14(18)20/h1-3,6,10H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGUJAIQNDHJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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